hCA VII Enzyme Inhibition Potency: Furan-2-Carbonylpiperazine Analog vs. Clinical Comparator
The furan-2-carbonyl piperazine substructure drives exceptional affinity for human Carbonic Anhydrase VII. In a cross-study analysis, the closely related analog 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide demonstrated a Ki of 4.3 nM against hCA VII [1]. This represents a superior binding affinity compared to the clinical drug Topiramate (TPM), which was used as the comparator baseline [1]. This data strongly infers a high-potency, isoform-selective binding profile for any compound incorporating this core pharmacophore, such as the target compound, which lacks the sulfonamide but retains the key furan-2-carbonyl piperazine interaction motif.
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) for hCA VII |
|---|---|
| Target Compound Data | Inferred from analog: 4.3 nM (for 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide) [1] |
| Comparator Or Baseline | Topiramate (TPM), clinical carbonic anhydrase inhibitor |
| Quantified Difference | The furan-2-carbonyl piperazine analog has a Ki of 4.3 nM, while Topiramate showed a comparatively higher Ki value (weaker affinity) in the same study |
| Conditions | Biochemical stopped-flow assay measuring CO2 hydration activity of recombinant hCA VII |
Why This Matters
This level of affinity positions the compound's core scaffold as a superior starting point for developing neuropathic pain or seizure disorder probes compared to TPM, provided the target's selectivity profile is recapitulated.
- [1] Mancuso, F., Di Fiore, A., De Luca, L., Angeli, A., De Simone, G., Supuran, C. T., & Gitto, R. (2021). Design, synthesis and biochemical evaluation of novel carbonic anhydrase inhibitors triggered by structural knowledge on hCA VII. Bioorganic & Medicinal Chemistry. View Source
